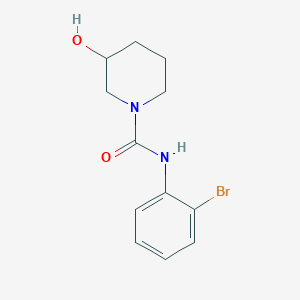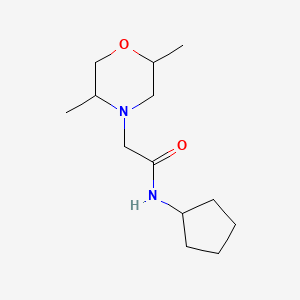![molecular formula C15H14ClFN2O B7526409 (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies, and is currently in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone works by inhibiting CHK1, a protein kinase that is involved in regulating the cell cycle and DNA damage response. CHK1 is activated in response to DNA damage, and helps to prevent damaged cells from dividing and potentially forming tumors. By inhibiting CHK1, (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone prevents cancer cells from repairing DNA damage, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have potent anti-tumor activity in preclinical models of cancer, and has been well-tolerated in animal studies. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, the compound's specificity for CHK1 may limit its use in certain types of experiments, as other protein kinases may also be involved in regulating the cell cycle and DNA damage response.
Zukünftige Richtungen
There are several potential future directions for research on (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of interest is the development of combination therapies that combine (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone with other cancer drugs to enhance its anti-tumor activity. Another potential direction is the investigation of the compound's effects on the immune system, as recent studies have suggested that CHK1 inhibition may have immunomodulatory effects. Additionally, further research is needed to determine the optimal dosing and treatment schedule for (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in clinical trials.
Synthesemethoden
The synthesis of (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 2-pyrrolidone to form the intermediate 4-chloro-2-fluoro-N-(pyrrolidin-2-yl)aniline. This intermediate is then reacted with 2-bromo-1-(1H-pyrrol-2-yl)ethanone to form the final product, (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been extensively studied in preclinical models of cancer, and has shown potent anti-tumor activity in a variety of cancer types, including breast cancer, lung cancer, and leukemia. The compound has been shown to inhibit the growth of cancer cells by targeting a specific protein kinase known as checkpoint kinase 1 (CHK1), which is involved in regulating the cell cycle and DNA damage response.
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-10-5-6-11(12(17)9-10)15(20)19-8-2-4-14(19)13-3-1-7-18-13/h1,3,5-7,9,14,18H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQZUTCOAMEAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=C(C=C2)Cl)F)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)


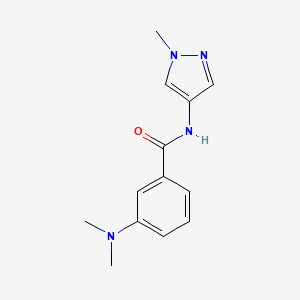

![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
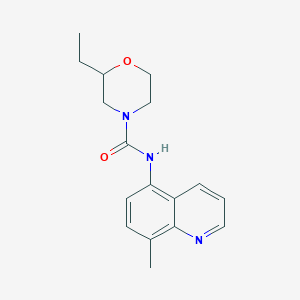
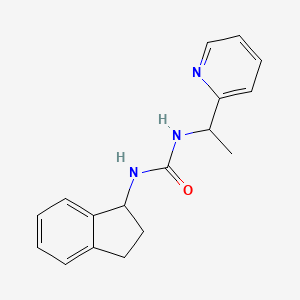
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)
